molecular formula C7H6Br3NO2 B3281772 Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate CAS No. 740813-36-9

Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate

Cat. No.: B3281772
CAS No.: 740813-36-9
M. Wt: 375.84 g/mol
InChI Key: MREWYORDFNMAAM-UHFFFAOYSA-N
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Description

Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate is a brominated pyrrole derivative. This compound is characterized by the presence of three bromine atoms attached to the pyrrole ring, which significantly influences its chemical properties and reactivity. It is commonly used in various scientific research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate typically involves the bromination of ethyl pyrrole-2-carboxylate. The process begins with the preparation of ethyl pyrrole-2-carboxylate, which is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 3, 4, and 5 positions of the pyrrole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination step is carefully monitored to avoid over-bromination or side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives or completely debrominated products.

    Oxidation Reactions: It can undergo oxidation to form more oxidized pyrrole derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, ammonia, or thiols in solvents like ethanol or methanol.

    Reduction: Reagents such as zinc dust in acetic acid or catalytic hydrogenation.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield ethyl 3,4,5-trisubstituted pyrrole-2-carboxylates, while reduction reactions can produce ethyl pyrrole-2-carboxylate or its partially brominated derivatives.

Scientific Research Applications

Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: In the study of brominated natural products and their biological activities.

    Medicine: As a precursor for the synthesis of potential pharmaceutical agents with antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: In the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate exerts its effects is primarily through its ability to interact with various molecular targets. The bromine atoms enhance the compound’s electrophilicity, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially disrupting their normal function. The specific pathways involved depend on the context in which the compound is used, such as its interaction with enzymes, receptors, or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,4-dibromo-1H-pyrrole-2-carboxylate
  • Ethyl 3,5-dibromo-1H-pyrrole-2-carboxylate
  • Ethyl 4,5-dibromo-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate is unique due to the presence of three bromine atoms, which significantly enhances its reactivity compared to its dibrominated counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .

Properties

IUPAC Name

ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br3NO2/c1-2-13-7(12)5-3(8)4(9)6(10)11-5/h11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREWYORDFNMAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate
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Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate
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Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate
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Reactant of Route 6
Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate

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